2,6-Dichloro-5-methoxypyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5Cl2N3O |
|---|---|
Molecular Weight |
194.02 g/mol |
IUPAC Name |
2,6-dichloro-5-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C5H5Cl2N3O/c1-11-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10) |
InChI Key |
JSJLCTWJWSCECS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2,6 Dichloro 5 Methoxypyrimidin 4 Amine and Its Chemical Precursors
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Pyrimidine (B1678525) Systems
Nucleophilic aromatic substitution (SNAr) is a primary reaction class for modifying aromatic and heteroaromatic scaffolds like pyrimidine. nih.govwikipedia.org In pyrimidine systems, the presence of two ring nitrogen atoms significantly influences the electronic distribution, making the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org This inherent reactivity is further enhanced by the presence of electron-withdrawing groups and good leaving groups, such as the chloro, methoxy (B1213986), and amine substituents found in 2,6-dichloro-5-methoxypyrimidin-4-amine. wikipedia.org
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position. wuxiapptec.comstackexchange.com However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com Quantum mechanical analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), can help predict this variable regioselectivity. wuxiapptec.com The SNAr mechanism is generally considered to proceed via a two-step addition-elimination sequence involving a discrete Meisenheimer complex, although recent studies provide evidence for concerted mechanisms in many cases. nih.govwikipedia.org
S(AE) Mechanism in Halogenopyrimidine Amination
The S(AE) mechanism, or Substitution Nucleophilic Addition-Elimination, is the classical pathway for SNAr reactions. nih.gov This multi-step process is initiated by the nucleophilic attack on an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the context of halogenopyrimidine amination, an amine acts as the nucleophile, attacking the carbon atom bearing a halogen leaving group.
The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines serves as an illustrative example. The two nitrogen atoms in the pyrimidine ring decrease the electron density at the carbon positions, which stabilizes the anionic intermediate and increases the ring's reactivity toward nucleophiles. mdpi.com The first step is the addition of the nucleophile to form the tetrahedral intermediate. nih.gov In the second, rate-determining step for many SNAr reactions, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the pyrimidine ring. nih.govresearchgate.net
Recent computational studies using Density Functional Theory (DFT) have provided strong support for a multistep addition-elimination (SNAE) mechanism in certain pyrimidine substitution reactions over a direct SN2-like displacement. nih.gov These calculations show that the SNAE pathway is significantly lower in energy. nih.gov
S(EA) and S(ANRORC) Mechanisms in Pyrimidine Chemistry
While the S(AE) mechanism is common, pyrimidine chemistry also features other important mechanistic pathways, notably the S(ANRORC) mechanism. wikipedia.org S(ANRORC) is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is distinct from the direct substitution of a leaving group and is particularly relevant in the reactions of substituted pyrimidines with strong nucleophiles like metal amides at low temperatures. wikipedia.org
The S(ANRORC) mechanism has been extensively studied for substituted pyrimidines. wikipedia.org For example, the reaction of 4-phenyl-6-bromopyrimidine with sodium amide in ammonia (B1221849) yields 4-phenyl-6-aminopyrimidine. wikipedia.org The exclusion of an aryne or a simple Meisenheimer intermediate in favor of the S(ANRORC) pathway is supported by several key pieces of evidence:
Isolation of Intermediates : With certain amines, the ring-opened nitrile intermediate can be isolated. wikipedia.org
Isotope Labeling : When the pyrimidine ring is labeled with deuterium (B1214612) at the C-5 position, the deuterium is lost in the final product, which is consistent with the tautomerization of the ring-opened intermediate. wikipedia.org
Isotope Scrambling : Experiments using 15N-labeled pyrimidine rings show that one of the internal ring nitrogen atoms is displaced to an exocyclic position in the final product, providing definitive proof of the ring-opening and closing sequence. wikipedia.org
The Zincke reaction is a named reaction that proceeds through an S(ANRORC) mechanism. wikipedia.org This pathway represents a significant alternative to the standard SNAr mechanism in heterocyclic chemistry. wikipedia.orgacs.org
Role of Meisenheimer Intermediates in Pyrimidine Ring Activation
Meisenheimer complexes are crucial structures in the SNAr reactions of pyrimidines. wikipedia.orgresearchgate.net These anionic σ-adducts are formed when a nucleophile attacks an electron-poor carbon of the aromatic ring. nih.gov The stability of the Meisenheimer complex is a key factor in activating the pyrimidine ring towards nucleophilic substitution. researchgate.net
This stability is heavily influenced by the substituents present on the ring. researchgate.net Strongly electron-withdrawing groups, such as nitro groups, are particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby increasing the rate of reaction. wikipedia.orgresearchgate.net The delocalization of the negative charge onto the substituent and the ring nitrogen atoms lowers the energy of the intermediate. wikipedia.org
The nature of the Meisenheimer complex—whether it is a true, stable intermediate or merely a transition state—has been a subject of investigation. nih.govresearchgate.net In many SNAr reactions, particularly with good leaving groups, the Meisenheimer complex may not be a discrete intermediate but rather a point on a concerted reaction pathway. nih.gov However, in cases with strongly electron-withdrawing groups and poor leaving groups, the Meisenheimer complex can be a long-lived intermediate. nih.govresearchgate.net Theoretical studies on chloronitropyrimidine derivatives reacting with primary amines have shown that the formation of the Meisenheimer complex can be observed in all cases, with its stability depending on the number and position of electron-withdrawing groups. researchgate.net
| Factor | Influence on Meisenheimer Complex | Effect on Reaction |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO2) | Increases stability by delocalizing negative charge. wikipedia.orgresearchgate.net | Activates the ring and increases the reaction rate. researchgate.net |
| Leaving Group Ability (e.g., Cl- vs. F-) | Poor leaving groups can increase the lifetime of the complex. nih.gov | Can favor a stepwise mechanism over a concerted one. nih.gov |
| Ring Nitrogen Atoms | Stabilize the negative charge through induction and resonance. wikipedia.org | Inherently activate the pyrimidine ring for nucleophilic attack. wikipedia.org |
| Nucleophile Strength | Strong nucleophiles facilitate the initial attack to form the complex. nih.gov | Affects the rate of the initial addition step. nih.gov |
Stereochemical Aspects and Transition State Analysis of Pyrimidine Transformations
Understanding the three-dimensional aspects of pyrimidine reactions requires detailed stereochemical and transition state analysis. nih.gov Computational chemistry and kinetic studies are powerful tools for elucidating these features. nih.govnih.gov
Kinetic isotope effects (KIEs) provide direct insight into the bonding changes occurring in the transition state of a reaction. nih.gov For SNAr reactions, measuring the 12C/13C KIE at the carbon atom undergoing substitution can help determine whether a reaction is stepwise or concerted. nih.gov Computational analyses and KIE studies have provided evidence that many prototypical SNAr reactions, including those on pyrimidine rings, proceed through concerted mechanisms where bond formation and bond breaking occur in a single step. nih.gov In these cases, the structure often referred to as a Meisenheimer "intermediate" is actually a transition state. nih.govchemrxiv.org
Transition state analysis, often performed using DFT calculations, allows for the mapping of the potential energy surface of a reaction. nih.gov These calculations can locate transition states and intermediates, and intrinsic reaction coordinate (IRC) searches can confirm that a calculated transition state connects the expected reactants and products. nih.gov For substitutions on pyrimidine, computational studies have often failed to locate a stable Meisenheimer intermediate, suggesting a concerted pathway is favored. nih.gov The transition state in these concerted reactions involves a distribution of negative charge between the incoming nucleophile, the leaving group, and the non-aromatic pyrimidine ring. nih.gov
Advanced Crystallographic Analyses of 2,6 Dichloro 5 Methoxypyrimidin 4 Amine and Its Structural Analogs
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic arrangement within a crystalline solid. Such studies are fundamental to understanding the structure-property relationships in chemical compounds.
Detailed crystallographic data for the direct structural analog, 4,6-dichloro-5-methoxypyrimidine (B156074), reveals significant information about the conformation and planarity of the pyrimidine (B1678525) system. The molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å for the pyrimidine ring atoms. nih.govresearchgate.net However, a notable deviation from this planarity is observed in the positioning of the methoxy (B1213986) group. The carbon atom of the methoxy group is displaced by 1.082 (2) Å from the mean plane of the pyrimidine ring. nih.govresearchgate.net This out-of-plane conformation of the methoxy group is a key structural feature.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₄Cl₂N₂O | nih.gov |
| Molecular Weight (Mr) | 179.00 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | researchgate.net |
| Temperature (K) | 100 | nih.gov |
| R.m.s. deviation of pyrimidine ring | 0.013 Å | nih.govresearchgate.net |
| Deviation of methoxy C atom from mean plane | 1.082 (2) Å | nih.govresearchgate.net |
The internal geometry of the pyrimidine ring in silylated 2-aminopyrimidines, which are structural analogs, shows typical aromatic character with endocyclic angles summing close to 720°. mdpi.com The specific bond lengths and angles within the pyrimidine ring of these analogs are consistent with those expected for an aromatic heterocyclic system. mdpi.com While specific dihedral angles for 2,6-dichloro-5-methoxypyrimidin-4-amine are not available in the provided search results, the near planarity of the pyrimidine ring in the close analog 4,6-dichloro-5-methoxypyrimidine suggests that the endocyclic torsion angles are close to zero. nih.govresearchgate.net
Supramolecular Interactions in the Solid State
In the crystal structure of 4,6-dichloro-5-methoxypyrimidine, short chlorine-nitrogen (Cl···N) contacts are observed, with distances of 3.0940 (15) Å and 3.1006 (17) Å. nih.govresearchgate.net These distances are shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction. acs.org Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atom of a pyrimidine ring. nih.govnih.gov These Cl···N interactions are instrumental in linking the molecules into a larger assembly. nih.govresearchgate.net The strength of halogen bonds can be influenced by the presence of electron-withdrawing groups on the ring. nih.gov
| Contact Type | Distance (Å) | Symmetry Code | Reference |
|---|---|---|---|
| Cl1···N2 | 3.0940 (15) | -1/2+x, 1/2-y, z | researchgate.net |
| Cl2···N1 | 3.1006 (17) | 3/2-x, 1/2+y, -1/2+z | researchgate.net |
Hydrogen bonds are a dominant force in the crystal packing of many organic molecules, including pyrimidine derivatives. researchgate.netnih.gov In aminopyrimidine systems, N—H···N and N—H···O hydrogen bonds are commonly observed, often leading to the formation of specific motifs like the R²₂(8) ring. nih.govresearchgate.net These motifs can self-organize to generate more extensive hydrogen-bonded networks. researchgate.net
In addition to classical hydrogen bonds, weaker C—H···O and C—H···π interactions can also play a significant role in stabilizing the crystal structure by linking supramolecular chains into layers. researchgate.net The presence of both hydrogen bond donors (like the amine group) and acceptors (like the pyrimidine nitrogen atoms) in this compound suggests the high likelihood of extensive hydrogen bonding networks. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for 2,6 Dichloro 5 Methoxypyrimidin 4 Amine
Development of Novel Synthetic Methodologies for Enhanced Accessibility
Key areas of exploration include:
Catalytic Approaches: The use of transition metal catalysts, such as copper and iridium, is being investigated to facilitate more efficient and selective reactions. mdpi.comorganic-chemistry.org These catalysts can enable reactions to proceed under milder conditions and with greater control over the final product.
Microwave-Assisted Synthesis: The application of microwave irradiation is being explored to accelerate reaction times and improve yields for the synthesis of pyrimidine (B1678525) derivatives. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is being considered for the large-scale production of 2,6-dichloro-5-methoxypyrimidin-4-amine.
These innovative synthetic strategies are crucial for making this important chemical scaffold more accessible for a wide range of research and development applications.
Advanced Mechanistic Elucidation using Combined Spectroscopic and Computational Tools
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing existing methods and designing new ones. The integration of advanced spectroscopic techniques with powerful computational tools is providing unprecedented insights into the intricate details of these chemical transformations.
Spectroscopic Techniques:
| Technique | Application |
| NMR Spectroscopy (¹H, ¹³C) | Used to determine the structure of reaction intermediates and final products. nih.govnih.gov |
| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation patterns of compounds. nih.govpatsnap.com |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. nih.govnih.gov |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com |
Computational Tools:
| Tool | Application |
| Density Functional Theory (DFT) | Used to calculate the electronic structure and energies of molecules, providing insights into reaction pathways and transition states. nih.govjchemrev.com |
| Time-Dependent DFT (TD-DFT) | Employed to predict the spectroscopic properties of molecules, aiding in the interpretation of experimental data. jchemrev.com |
| Quantum Mechanics (QM) | Provides a fundamental understanding of chemical bonding and reactivity. jchemrev.com |
By combining experimental data from spectroscopy with theoretical predictions from computational models, researchers can build a comprehensive picture of reaction mechanisms. This knowledge is invaluable for predicting the regioselectivity of reactions, such as nucleophilic aromatic substitution (SNAr) on dichloropyrimidines, and for designing more efficient and selective synthetic routes. wuxibiology.com
Expansion of Biological Target Identification and Validation (Pre-clinical)
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govrsc.org Derivatives of this compound have shown promise as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.comnih.gov
Future pre-clinical research will focus on:
Kinome Screening: Systematically testing pyrimidine derivatives against a broad panel of kinases to identify novel and selective inhibitors. rsc.orgnih.gov
Target Deconvolution: For compounds identified through phenotypic screening (i.e., based on their effect on cells), a variety of chemical biology approaches will be used to pinpoint their specific molecular targets. rsc.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how small changes in chemical structure affect biological activity. nih.gov This information is crucial for optimizing lead compounds.
In Vitro and In Vivo Models: Evaluating the efficacy of promising compounds in cell-based assays and animal models of disease to assess their therapeutic potential. mdpi.comnih.gov
The identification and validation of new biological targets for this compound derivatives will open up new avenues for the development of targeted therapies for a range of diseases.
Integration of Cheminformatics and Machine Learning in Pyrimidine Drug Discovery
The fields of cheminformatics and machine learning are revolutionizing the drug discovery process. nih.govresearchgate.net By leveraging large datasets of chemical and biological information, these computational approaches can accelerate the identification and optimization of new drug candidates.
Applications in Pyrimidine Drug Discovery:
| Application | Description |
| Virtual Screening | Using computational models to screen large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Developing mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models can be used to predict the activity of new, unsynthesized compounds. |
| Predictive Modeling | Building machine learning models to predict various properties of molecules, such as their bioactivity, toxicity, and pharmacokinetic profiles. nih.govgithub.iogithub.com |
| De Novo Drug Design | Using artificial intelligence algorithms to design entirely new molecules with desired properties. |
The integration of cheminformatics and machine learning into the pyrimidine drug discovery workflow will enable researchers to explore a vast chemical space more efficiently, prioritize the synthesis of the most promising compounds, and ultimately, accelerate the development of new medicines. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dichloro-5-methoxypyrimidin-4-amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on pyrimidine precursors. For example, slow evaporation of acetonitrile solutions yields high-purity crystals, as demonstrated in single-crystal X-ray diffraction studies . Purification via recrystallization (using acetonitrile) and monitoring by thin-layer chromatography (TLC) ensures minimal impurities. Thermal stability checks (melting point: 313–315 K) further validate purity .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR in DMSO- confirm substituent positions and amine protons (e.g., NH signals at δ 7.50 ppm) .
- X-ray Crystallography : Single-crystal studies reveal planar pyrimidine rings (r.m.s. deviation = 0.013 Å) and Cl···N interactions (3.094–3.101 Å) critical for crystal packing .
- Elemental Analysis : Combustion analysis (C, H, N, Cl) matches theoretical values (e.g., CHClN: Cl = 35.09% observed vs. 35.09% calculated) .
Advanced Research Questions
Q. How do substituents influence intermolecular interactions and crystal packing in this compound derivatives?
- Methodological Answer : Substituents like methoxy groups and halogens dictate non-covalent interactions. For example:
- Cl···N Contacts : Short interactions (3.09–3.10 Å) form 3D frameworks, stabilizing the lattice .
- Methoxy Orientation : The methoxy group’s C atom deviates 1.082 Å from the pyrimidine plane, influencing steric effects and hydrogen bonding .
- Table : Key crystallographic parameters:
| Interaction Type | Distance (Å) | Symmetry Code |
|---|---|---|
| Cl1···N2 | 3.0940 | -½ + x, ½ - y, z |
| Cl2···N1 | 3.1006 | ³⁄₂ - x, ½ + y, -½ + z |
Q. What computational approaches predict reactivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify electrophilic centers (e.g., C4 and C6 positions are reactive due to electron-withdrawing Cl and methoxy groups) .
- Hammett Studies : Substituent constants (σ) correlate with reaction rates. For example, methoxy (-OCH) acts as an electron donor, reducing reactivity at C5 compared to chloro substituents .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways to optimize substitution conditions .
Q. How can contradictory spectral or crystallographic data be resolved in structural analysis?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, X-ray, and mass spectrometry (MS) results. For instance, MS fragmentation patterns (e.g., m/z 201/203 [M]) confirm molecular weight .
- Rigorous Refinement : In X-ray studies, apply riding models for H atoms and refine anisotropic displacement parameters for heavy atoms (R factor < 0.024) .
- Error Analysis : Compare bond lengths/angles with related structures (e.g., 2-amino-4,6-dichloropyrimidine) to identify outliers .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
